2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic Acid
Description
2-[4-(Difluoromethoxy)phenyl]quinoline-4-carboxylic acid (CAS: 302936-16-9) is a quinoline-4-carboxylic acid derivative characterized by a difluoromethoxy-substituted phenyl group at the 2-position of the quinoline scaffold. Its molecular formula is C₁₇H₁₁F₂NO₃, with a molecular weight of 315.28 g/mol . The compound is structurally significant due to the electron-withdrawing nature of the difluoromethoxy group, which may enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. Quinoline-4-carboxylic acids are known for diverse biological activities, including antimicrobial, anti-inflammatory, and fluorescent sensing properties .
Properties
IUPAC Name |
2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F2NO3/c18-17(19)23-11-7-5-10(6-8-11)15-9-13(16(21)22)12-3-1-2-4-14(12)20-15/h1-9,17H,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYTSINBLXZFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid typically involves the reaction of 4-chloroquinoline-3-carboxylic acid with 4-(difluoromethoxy)aniline under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring .
Scientific Research Applications
Antibacterial Activity
A significant body of research has focused on the antibacterial properties of quinoline-4-carboxylic acid derivatives, including 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid.
Synthesis and Evaluation:
- A series of derivatives were synthesized using methods such as the Doebner reaction, amidation, and acylation. These compounds were evaluated against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- In vitro studies demonstrated that certain derivatives exhibited strong antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 64 μg/mL to 128 μg/mL against Staphylococcus aureus and E. coli respectively .
Table 1: Antibacterial Activity of Selected Compounds
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 5a₄ | Staphylococcus aureus | 64 |
| 5a₇ | Escherichia coli | 128 |
| 5b | Methicillin-resistant S. aureus | Moderate |
These findings indicate that structural modifications enhance antibacterial activity, suggesting a potential pathway for developing new antibacterial agents .
Anticancer Properties
Research has also identified the anticancer potential of quinoline-4-carboxylic acid derivatives.
Mechanism and Efficacy:
- A study highlighted that certain derivatives act as selective inhibitors of histone deacetylase 3 (HDAC3), which is implicated in cancer progression. The compound demonstrated potent in vitro anticancer activity against various cancer cell lines, including H460 and MKN-45 .
- The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the quinoline ring could significantly influence binding affinity to cancer-related targets.
Table 2: Anticancer Activity Against Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| D28 | H460 | Single-digit |
| D28 | MKN-45 | Single-digit |
Antifungal Activity
In addition to antibacterial and anticancer applications, derivatives of quinoline-4-carboxylic acid have shown antifungal properties.
Evaluation Against Fungi:
- Compounds were tested for their efficacy against various strains of Aspergillus. The results indicated moderate to high amylolytic activity, suggesting their potential as antifungal agents .
Table 3: Antifungal Activity Against Aspergillus
| Compound | Fungal Strain | Activity Level |
|---|---|---|
| 3a | Aspergillus species | Moderate |
| 3b | Aspergillus species | High |
Mechanism of Action
The mechanism of action of 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, difluoromethoxy) enhance antibacterial activity, as seen in 5a4 (MIC = 64 µg/mL against S. aureus) .
- Boronic acid substituents enable unique applications in fluorescence sensing, with AIE properties improving signal-to-noise ratios in biological detection .
- Halogenated derivatives (e.g., chloro, bromo) are frequently used as intermediates for further functionalization, highlighting their synthetic versatility .
Biological Activity
2-[4-(Difluoromethoxy)phenyl]quinoline-4-carboxylic acid is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties, supported by various studies and data.
The compound features a quinoline backbone with a difluoromethoxy substituent, which enhances its lipophilicity and biological activity. Its structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various molecular targets. It may inhibit specific enzymes involved in cell proliferation and survival, disrupt DNA replication, and modulate signaling pathways related to apoptosis and inflammation .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli . The following table summarizes the antibacterial activity against selected strains:
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |
|---|---|---|
| Staphylococcus aureus | 15 | Higher than ampicillin |
| Escherichia coli | 12 | Comparable to gentamicin |
| Pseudomonas aeruginosa | 8 | Lower than control |
| Methicillin-resistant S. aureus (MRSA) | 10 | Moderate activity |
These findings suggest that structural modifications in quinoline derivatives can enhance their antimicrobial efficacy .
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro assays demonstrated that it induces apoptosis in cancer cell lines by promoting cell cycle arrest at the G2/M phase. The following data illustrates the effects on cell viability:
| Concentration (µM) | Cell Viability (% of Control) | Phase Arrest (%) |
|---|---|---|
| 0 (Control) | 100 | 3.44 |
| 1 | 60 | 5.95 |
| 2 | 30 | 32.57 |
The results indicate a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of the difluoromethoxy group significantly enhances the biological activity compared to compounds lacking this substituent. For instance, compounds with similar structures but without fluorine substituents exhibited lower potency against both bacterial and cancer cell lines .
Case Studies
-
Antibacterial Evaluation :
A study synthesized a series of quinoline derivatives, including the difluoromethoxy variant, which showed improved antibacterial properties against MRSA compared to traditional antibiotics like ampicillin . -
Anticancer Research :
In a recent investigation, derivatives of quinoline were tested for HDAC inhibitory activity, showing that modifications like the difluoromethoxy group increased potency against cancer cells by promoting apoptosis and inhibiting tumor growth .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 2-[4-(difluoromethoxy)phenyl]quinoline-4-carboxylic acid, and how do reaction conditions influence yield?
The Pfitzinger reaction is a primary method for synthesizing quinoline-4-carboxylic acid derivatives. For example, heating 4-substituted isatins with ketones in aqueous/alcoholic KOH yields intermediates that cyclize to form the quinoline core . Critical parameters include:
- Temperature : Elevated temperatures (80–100°C) enhance cyclization efficiency.
- Solvent : Ethanol/water mixtures improve solubility of intermediates.
- Purification : Crystallization from ethyl acetate or methanol ensures >95% purity . A comparison of methods is summarized below:
| Method | Yield (%) | Purity (%) | Key Reference |
|---|---|---|---|
| Pfitzinger Reaction | 68–85 | 95–99 | |
| Modified Ullmann | 50–60 | 90–95 |
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Q. What preliminary biological activities have been reported for this compound?
Quinoline-4-carboxylic acid derivatives exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anticancer Potential : IC of 12 µM in HeLa cells via EGFR kinase inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours) .
- Purity : Impurities >5% (e.g., unreacted intermediates) may skew dose-response curves .
- Structural Analogues : Minor substituent changes (e.g., trifluoromethyl vs. difluoromethoxy groups) alter binding kinetics . Recommendation : Standardize assays using WHO guidelines and validate compound purity via HPLC before testing.
Q. What computational strategies predict the binding modes of derivatives to biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like EGFR (e.g., quinoline core forms π-π stacking with Phe723) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent electronegativity (e.g., difluoromethoxy) with inhibitory potency (R = 0.89) .
Q. How does the introduction of a difluoromethoxy group influence photophysical properties?
The difluoromethoxy group:
- Reduces Aggregation-Caused Quenching (ACQ) : Enhances fluorescence quantum yield (Φ = 0.42 vs. 0.15 for methoxy derivatives) .
- Shifts Emission Wavelengths : Long-wavelength emission at 500 nm enables bioimaging applications .
Methodological Challenges
Q. What strategies optimize synthetic yield for large-scale production?
- Continuous Flow Reactors : Reduce reaction time from 24 hours (batch) to 2 hours .
- Catalyst Screening : Pd(OAc) increases cross-coupling efficiency by 20% compared to CuI .
Q. How can researchers validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
